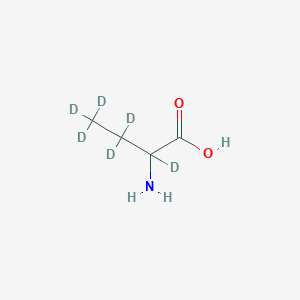

d6-2-Aminobutyric acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Plant Growth and Stress Resistance

d6-2-Aminobutyric acid: can be used in agricultural research to study its effects on plant growth and stress resistance. Exogenous application of GABA has been shown to reduce stress symptoms in plants caused by various abiotic stresses such as anoxia, heat, cold shock, drought, and salt .

Nutrient Enrichment in Crop Breeding

This compound may also find applications in crop breeding programs aimed at targeted nutrient enrichment. The versatility of GABA has been recognized for its multiple health benefits and potential applications in food industry .

Pharmaceutical Research

In pharmaceutical research, d6-2-Aminobutyric acid could be used as a tracer or marker to study the metabolism and pharmacokinetics of GABA-related drugs. It could help in understanding the implication of GABA in various diseases .

Food Industry Applications

The food industry could benefit from research into d6-2-Aminobutyric acid as it relates to GABA’s bioactive properties, which have been associated with health benefits .

Microbial Fermentation Processes

Research into microbial fermentation processes may utilize d6-2-Aminobutyric acid to track and study the production and metabolism of GABA in microbes .

Neurological Studies

As GABA is a significant neurotransmitter, d6-2-Aminobutyric acid could be used in neurological studies to trace and understand GABA’s role in brain function and its implications in neurological disorders .

Mécanisme D'action

Target of Action

d6-2-Aminobutyric acid, also known as d6-GABA, primarily targets the γ-Aminobutyric acid sub-type A receptors (GABA A Rs) in the central nervous system (CNS) . These receptors are the most prominent inhibitory neurotransmitter receptors in the CNS . They are a family of ligand-gated ion channels with significant physiological and therapeutic implications .

Mode of Action

d6-2-Aminobutyric acid interacts with its targets, the GABA A Rs, by binding to these receptors . This binding action results in the opening of a central chloride ion channel that is gated by the GABA neurotransmitter . The opening of this channel leads to an influx of chloride ions into the neuron, which hyperpolarizes the neuron and makes it less likely to fire . This results in an overall inhibitory effect on neural activity .

Biochemical Pathways

The primary biochemical pathway affected by d6-2-Aminobutyric acid is the GABAergic system . This system is critical in neurodevelopmental disorders . Changes in GABA synthesis or release may have a significant effect on normal brain function . Furthermore, the molecular interactions and pharmacological effects caused by drugs like d6-2-Aminobutyric acid are extremely complex due to the structural heterogeneity of the receptors .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The primary result of the action of d6-2-Aminobutyric acid is the inhibition of neural activity through its action on GABA A Rs . This can lead to effects such as reduced anxiety, sedation, and muscle relaxation .

Action Environment

The action of d6-2-Aminobutyric acid can be influenced by various environmental factors. For instance, stress has been shown to induce the production of β-aminobutyric acid in plants . This suggests that environmental stressors could potentially influence the action, efficacy, and stability of d6-2-Aminobutyric acid.

Safety and Hazards

Orientations Futures

Research on GABA and its derivatives, including d6-2-Aminobutyric acid, is ongoing. One review discusses the physiological functions, preparation methods, enrichment methods, metabolic pathways, and applications of GABA, shedding light on developing GABA-enriched plant varieties and food products, and providing insights for efficient production of GABA through synthetic biology approaches . Another paper discusses the use of deuterium-labeled GABA to study the alleviation of abiotic stress resistance in horticultural crops .

Propriétés

IUPAC Name |

2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i1D3,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCKQJZIFLGMSD-LIDOUZCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

d6-2-Aminobutyric acid | |

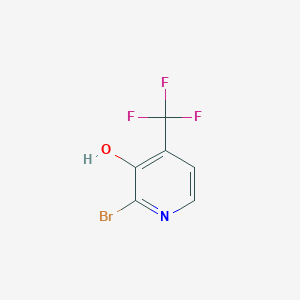

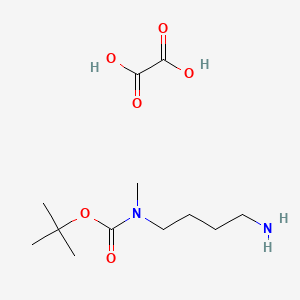

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

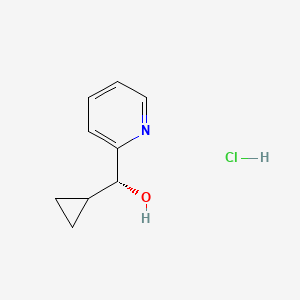

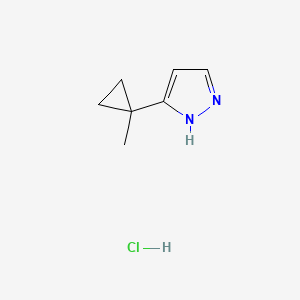

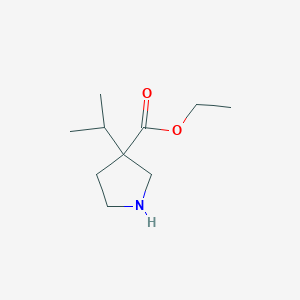

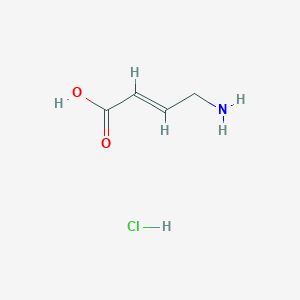

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/structure/B1382977.png)

![N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid](/img/structure/B1382981.png)

![tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B1382988.png)

![Methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1382990.png)

![3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride](/img/structure/B1382994.png)